molecular formula C25H25N5O2 B2653490 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide CAS No. 1797889-33-8

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B2653490
CAS RN: 1797889-33-8
M. Wt: 427.508
InChI Key: UHJHIOYBQFOPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, also known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in regulating cell division and the formation of the mitotic spindle. The overexpression of Aurora A kinase has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including variants similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, showed promising anti-inflammatory and analgesic activities, highlighting their potential medicinal applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Novel Pyrimidine Derivatives Synthesis : Vijayakumar, Karthikeyan, and Sarveswari (2014) explored the efficient synthesis of novel pyrimidine derivatives. Their work contributes to the understanding of the chemical synthesis pathways for compounds related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, which is crucial for its potential applications in medicinal chemistry (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

  • Chemical Modification and Analgesic Activity Study : A study by Nie et al. (2020) examined the modification of a compound structurally similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, revealing its potential in alleviating chronic pain with an improved pharmacological profile (Nie et al., 2020).

  • Anti-Angiogenic and DNA Cleavage Studies : Research by Kambappa et al. (2017) on piperidine-carboxamide derivatives, related to the compound , showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer research (Kambappa et al., 2017).

  • Synthesis of Visnagen and Khellin Furochromone Pyrimidine Derivatives : Abu‐Hashem and Youssef (2011) synthesized derivatives with structural similarities to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide. They reported analgesic and anti-inflammatory activities in these compounds, indicating their potential therapeutic use (Abu‐Hashem & Youssef, 2011).

Anticancer and Antiviral Research

  • Pyrazolopyrimidines Derivatives as Anticancer Agents : Rahmouni et al. (2016) investigated pyrazolopyrimidines derivatives, structurally related to the compound of interest, for their anticancer properties. They also explored these compounds as anti-5-lipoxygenase agents, further expanding the potential medical applications (Rahmouni et al., 2016).

  • Discovery of Benzimidazole Derivatives as Renin Inhibitors : A study by Tokuhara et al. (2018) focused on benzimidazole derivatives, related to the compound , as renin inhibitors. This research is crucial for developing new therapeutic agents for cardiovascular diseases (Tokuhara et al., 2018).

  • Synthesis of Marine-Sourced Natural Products : Joshi and Dodge (2021) emphasized the importance of synthesizing marine-sourced natural products, which include compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, for their antibacterial properties (Joshi & Dodge, 2021).

properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJHIOYBQFOPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

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